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molecular formula C10H12BrNO2 B8771517 Methyl[2-(2-bromophenyl)ethyl]carbamate

Methyl[2-(2-bromophenyl)ethyl]carbamate

Cat. No. B8771517
M. Wt: 258.11 g/mol
InChI Key: DUWBKCSXXYPJBT-UHFFFAOYSA-N
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Patent
US08372864B2

Procedure details

5 g of 2-(2-bromophenyl)ethanamine and 10 g of potassium carbonate in 30 cm3 of anhydrous tetrahydrofuran are stirred under an inert atmosphere at a temperature close to 10° C. 2.5 cm3 of methyl chlorocarbonate in solution in 10 cm3 of tetrahydrofuran are poured into the reaction mixture. After returning to a temperature close to 20° C., the reaction mixture is heated for 2 h at the reflux of the solvent. The potassium carbonate is filtered and washed with tetrahydrofuran. The filtrate is concentrated using a rotary evaporator under reduced pressure (5 kPa). 3.43 g of methyl[2-(2-bromophenyl)ethyl]carbamate are obtained in the form of a colorless thick oil
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][NH2:10].C(=O)([O-])[O-].[K+].[K+].[C:17](Cl)(=[O:20])[O:18][CH3:19]>O1CCCC1>[CH3:19][O:18][C:17](=[O:20])[NH:10][CH2:9][CH2:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Br:1] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CCN
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(OC)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
close to 10° C
CUSTOM
Type
CUSTOM
Details
close to 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated for 2 h at the
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
reflux of the solvent
FILTRATION
Type
FILTRATION
Details
The potassium carbonate is filtered
WASH
Type
WASH
Details
washed with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator under reduced pressure (5 kPa)

Outcomes

Product
Name
Type
product
Smiles
COC(NCCC1=C(C=CC=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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